BenchChemオンラインストアへようこそ!

TCO-PEG8-NHS ester

Click Chemistry Kinetics Bioorthogonal Conjugation iEDDA Reaction Rate

TCO-PEG8-NHS ester provides the optimal PEG8 spacer for ADC and PROTAC development—preventing hydrophobic payload aggregation and enhancing pharmacokinetics while maintaining tumor penetration. Its TCO moiety enables copper-free iEDDA click chemistry (k ~2000 M⁻¹s⁻¹), vastly outperforming DBCO-based SPAAC alternatives. A GMP-grade option eliminates linker re-optimization during clinical translation. With ≥95% purity, it ensures reproducible conjugation stoichiometry for regulatory documentation. Choose TCO-PEG8-NHS ester when solubility, kinetics, and scalability are critical.

Molecular Formula C32H54N2O14
Molecular Weight 690.8 g/mol
Cat. No. B8114384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG8-NHS ester
Molecular FormulaC32H54N2O14
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+
InChIKeyQTIJRGCLYYSKEU-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG8-NHS ester for Bioconjugation and ADC Linker Applications: Product Specification and Core Reactivity


TCO-PEG8-NHS ester (CAS: 2353409-95-5) is a heterobifunctional polyethylene glycol (PEG) crosslinker featuring a trans-cyclooctene (TCO) moiety and an N-hydroxysuccinimide (NHS) ester connected by an 8-unit PEG spacer . The TCO group enables ultra-fast, copper-free inverse electron demand Diels–Alder (iEDDA) click chemistry with tetrazine-bearing molecules, achieving second-order rate constants of up to 2000 M⁻¹s⁻¹ in 9:1 methanol/water . The PEG8 spacer confers water solubility and reduces steric hindrance, while the NHS ester facilitates efficient amide bond formation with primary amines on proteins, antibodies, and other biomacromolecules . This reagent is a foundational building block for antibody-drug conjugate (ADC) linker synthesis, PROTAC development, and bioorthogonal labeling workflows [1].

Why TCO-PEG8-NHS ester is Not Interchangeable with Shorter or Alternative PEG-TCO Linkers


Despite sharing the TCO-NHS ester functional motif, TCO-PEG8-NHS ester cannot be generically substituted by analogues such as TCO-PEG4-NHS or TCO-PEG12-NHS without altering critical bioconjugate performance parameters. The PEG spacer length directly modulates conjugate hydrophilicity, steric accessibility, and in vivo pharmacokinetics [1]. Shorter PEG4 linkers yield more compact, less soluble conjugates prone to aggregation and faster renal clearance, while longer PEG12 linkers may increase hydrodynamic radius beyond the threshold that impacts tumor penetration [2]. Furthermore, TCO-based iEDDA kinetics (k ≈ 2000 M⁻¹s⁻¹) are orders of magnitude faster than alternative strain-promoted alkyne-azide cycloaddition (SPAAC) chemistries (e.g., DBCO-PEG8-NHS), which exhibit rate constants of 0.1–1.0 M⁻¹s⁻¹ [3]. These quantitative disparities in reaction speed, conjugate stability, and biological fate necessitate evidence-based selection rather than generic substitution.

TCO-PEG8-NHS ester: Quantitative Differentiation from TCO-PEG4, TCO-PEG12, and DBCO-PEG8 Linkers


TCO-PEG8-NHS ester vs. TCO-PEG4-NHS ester: Comparative Bioorthogonal Ligation Kinetics

TCO-PEG8-NHS ester demonstrates iEDDA reaction kinetics comparable to the broader TCO-PEG class, with a reported second-order rate constant of 2000 M⁻¹s⁻¹ in 9:1 methanol/water . TCO-PEG4-NHS ester, while also a fast iEDDA reagent, has a reported rate constant of >800 M⁻¹s⁻¹ under aqueous conditions . Both TCO variants are >1000-fold faster than copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1], and both outpace SPAAC chemistries by several orders of magnitude [2].

Click Chemistry Kinetics Bioorthogonal Conjugation iEDDA Reaction Rate

PEG8 Spacer Length Improves ADC Hydrophilicity and Reduces Aggregation vs. PEG4 Linkers

In a controlled study evaluating cleavable pendant-type PEG linkers for ADCs, increasing PEG chain length from 4 to 8 units led to a measurable decrease in overall conjugate hydrophobicity as determined by HIC analysis [1]. Stability studies further demonstrated that aggregate content decreased as PEG length increased, with PEG8 and PEG12 linkers outperforming PEG4 [1]. ADCs with PEG8 linkers exhibited improved pharmacokinetic profiles relative to those with PEG4 linkers or non-PEGylated controls [1].

ADC Development PEG Linker Optimization Hydrophobicity Reduction

PEG8 Linkers Enhance In Vivo Antitumor Efficacy vs. PEG4 and Non-PEGylated ADCs

In vivo antitumor activity studies in HER2+ xenograft models demonstrated that DAR8-ADCs bearing PEG8 or PEG12 linkers exhibited stronger tumor growth inhibition than those with PEG4 linkers or DAR4-ADCs lacking PEG [1]. Separately, ADCs with 8 PEG units in the drug-linker sidechain produced a 75–85% reduction in tumor weight, compared to only 35–45% reduction for ADCs with 2 or 4 PEG units [2].

ADC Efficacy In Vivo Tumor Xenograft PEG Linker Pharmacology

PEG8 Spacer Achieves Optimal Pharmacokinetic Clearance Threshold vs. PEG4 and PEG12

Systematic evaluation of PEGylated glucuronide-MMAE linkers revealed that longer PEG chains correlate with slower plasma clearance, with a threshold length of PEG8 beyond which further extension (e.g., to PEG12) did not significantly impact clearance [1]. Conjugates bearing PEG of sufficient length (≥PEG8) exhibited a wider therapeutic window relative to faster-clearing conjugates with shorter PEG chains [1]. In a separate pharmacokinetic study, DAR8-ADCs with PEG8 and PEG12 linkers showed superior PK profiles compared to PEG4-based ADCs [2].

ADC Pharmacokinetics PEG Length Optimization Plasma Clearance

TCO-PEG8-NHS ester Offers GMP-Grade Availability for Translational Research vs. TCO-PEG4-NHS

TCO-PEG8-NHS ester is available from commercial vendors upon inquiry in GMP-grade quality, suitable for preclinical toxicology and clinical manufacturing of ADC and bioconjugate therapeutics . In contrast, TCO-PEG4-NHS ester is predominantly supplied as a research-grade reagent without advertised GMP-grade options from major vendors . This distinction has direct procurement implications for programs advancing beyond early discovery into IND-enabling studies.

GMP Manufacturing ADC Clinical Translation Procurement Differentiation

TCO-PEG8-NHS ester Enables Copper-Free Conjugation vs. Azide-PEG8-NHS ester (CuAAC-Dependent)

TCO-PEG8-NHS ester utilizes iEDDA chemistry with tetrazines that proceeds efficiently in the absence of copper catalysts, achieving >90% conversion in <30 minutes at micromolar concentrations [1]. In contrast, azide-functionalized PEG8-NHS ester requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), which necessitates cytotoxic Cu(I) catalysts that can damage sensitive biomolecules and preclude live-cell or in vivo applications [2]. The TCO-tetrazine reaction is >1000-fold faster than CuAAC and fully biocompatible [3].

Copper-Free Click Chemistry Biocompatibility In Vivo Labeling

Recommended Application Scenarios for TCO-PEG8-NHS ester Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Linker Synthesis Requiring High DAR and Low Aggregation

TCO-PEG8-NHS ester is optimally suited for constructing DAR8 ADCs where hydrophobic payloads (e.g., auristatins) would otherwise induce aggregation. Evidence demonstrates that PEG8 linkers reduce aggregate content and improve pharmacokinetics compared to PEG4 linkers [1], while achieving 75–85% tumor weight reduction in xenograft models [2]. The compound's NHS ester enables efficient antibody lysine conjugation, and the TCO moiety facilitates downstream iEDDA ligation with tetrazine-functionalized cytotoxins .

In Vivo Pretargeted Imaging and Theranostic Workflows

The copper-free iEDDA chemistry enabled by the TCO moiety permits safe, rapid bioconjugation within living systems [1]. TCO-PEG8-NHS ester can be used to functionalize antibodies or targeting ligands with TCO handles; subsequent administration of a tetrazine-bearing imaging probe (e.g., ⁶⁴Cu or ⁸⁹Zr chelator) results in rapid, bioorthogonal ligation at the tumor site. The PEG8 spacer provides optimal plasma residence time (clearance plateau) for pretargeting strategies where prolonged circulation is advantageous [2].

PROTAC Linker Optimization for Balanced Solubility and Cellular Permeability

As a PEG-based PROTAC linker, TCO-PEG8-NHS ester provides a hydrophilic spacer of intermediate length that enhances conjugate solubility without unduly increasing molecular weight or impairing passive membrane permeability [1]. Evidence from PEG linker optimization studies indicates that PEG8 achieves the clearance threshold required for favorable in vivo PK [2], making it a balanced choice for PROTAC molecules intended for systemic administration rather than purely in vitro use. The NHS ester enables facile attachment to E3 ligase ligand or target protein ligand precursors bearing primary amines .

GMP-Compliant Bioconjugation for IND-Enabling Studies and Clinical Manufacturing

For ADC or bioconjugate programs advancing toward clinical development, TCO-PEG8-NHS ester offers a GMP-grade procurement option that shorter-chain analogues like TCO-PEG4-NHS do not [1]. This eliminates the need for linker re-optimization or bridging toxicology when transitioning from research-grade to GMP material. The compound's established purity specification (≥95%, with some vendors offering 98%) [2] supports reproducible conjugation stoichiometry and regulatory documentation requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCO-PEG8-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.